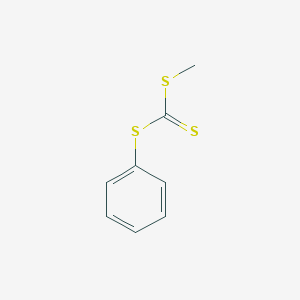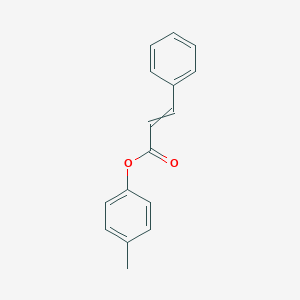
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester, also known as methyl 4-methylphenyl 3-phenyl-2-propenoate, is a chemical compound that belongs to the class of aromatic carboxylic acid derivatives. This compound has gained significant interest in scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of biologically active compounds.
Biochemical And Physiological Effects
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been shown to exhibit significant antioxidant activity.
Advantages And Limitations For Lab Experiments
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, it can be used as a key intermediate for the synthesis of various biologically active compounds. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the research on 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the field of material science. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate can be achieved through several methods. One of the most commonly used methods is the esterification of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with 3-phenylpropenoic acid in the presence of a catalytic amount of acid. Another method involves the reaction of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with acetic anhydride in the presence of a Lewis acid catalyst followed by the reaction of the resulting intermediate with 3-phenylpropenoic acid.
Scientific Research Applications
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
properties
CAS RN |
10519-07-0 |
|---|---|
Product Name |
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester |
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4-methylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
IANCOMABALMZHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
synonyms |
3-Phenylpropenoic acid 4-methylphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



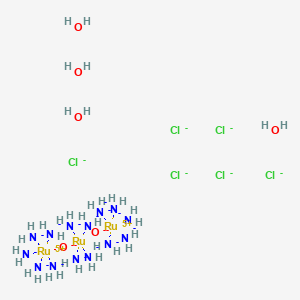
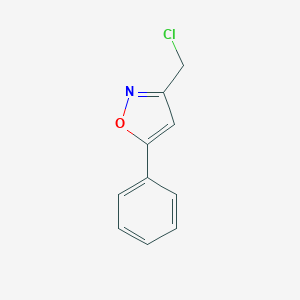
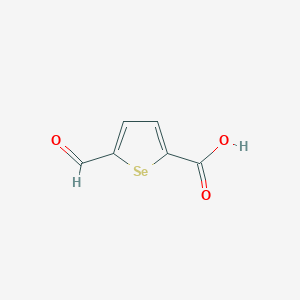

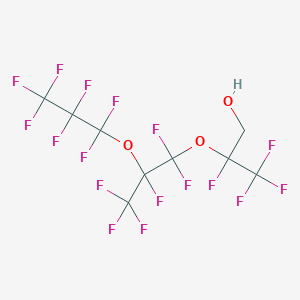
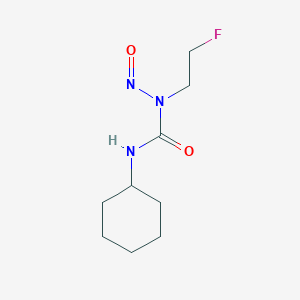
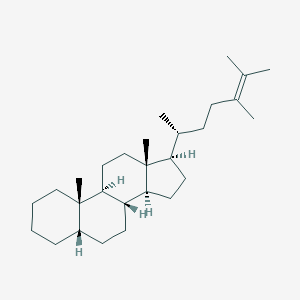

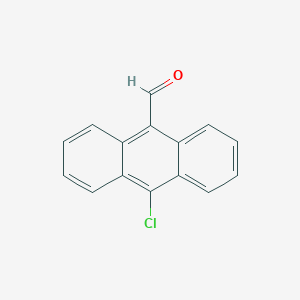
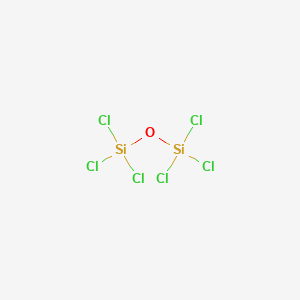


![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
